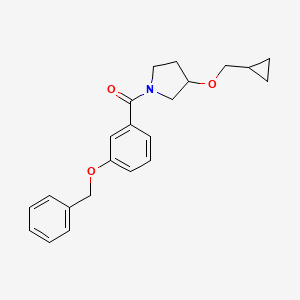
(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyloxy group and a cyclopropylmethoxy group attached to it. These groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the pyrrolidine ring might undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a pyrrolidine ring might influence its solubility and reactivity .
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to "(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone" often focuses on their synthesis and structural elucidation. For example, Huang et al. (2021) detailed the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, highlighting the use of FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside X-ray diffraction for crystallographic analysis. Their research demonstrates the application of density functional theory (DFT) for molecular structure optimization, providing a foundational approach for studying similar complex organic compounds (Huang et al., 2021).
Antimicrobial Activity
Another area of interest is the exploration of antimicrobial properties. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity against standard strains, with methoxy group-containing compounds showing the highest activity (Kumar et al., 2012).
Molecular Electronic Properties
Cojocaru et al. (2013) investigated the molecular structure and electronic properties of a pyridylindolizine derivative, providing insights into the electronic spectra and molecular orbital energy spectra of complex organic molecules. This type of research is critical for understanding the electronic behavior of novel compounds, which can inform their potential applications in materials science or drug design (Cojocaru et al., 2013).
Drug Design and Biological Activity
In drug design and biological activity studies, Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of an aldose reductase inhibitor, showcasing the methodological approaches for creating and evaluating compounds with potential therapeutic effects (Nicolaou et al., 2004).
Mechanism of Action
Benzyloxyphenyl Compounds
The benzyloxyphenyl group is a common feature in many bioactive compounds. It’s often involved in binding to target proteins and can influence the potency and selectivity of the compound .
Pyrrolidinyl Compounds
Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many pharmaceuticals and can influence the compound’s pharmacokinetics and pharmacodynamics .
Methanone Compounds
Methanone is a carbonyl group (C=O) attached to two hydrocarbon groups. It’s a key functional group in many bioactive compounds and can participate in various biochemical reactions .
Pharmacokinetics
Without specific information, it’s hard to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone”. Factors such as its molecular weight, polarity, and solubility can influence these properties .
Result of Action & Action Environment
The result of the compound’s action and the influence of environmental factors would depend on its specific target and mechanism of action, which are currently unknown .
Safety and Hazards
properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(23-12-11-21(14-23)26-16-18-9-10-18)19-7-4-8-20(13-19)25-15-17-5-2-1-3-6-17/h1-8,13,18,21H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRZTFFAAZRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

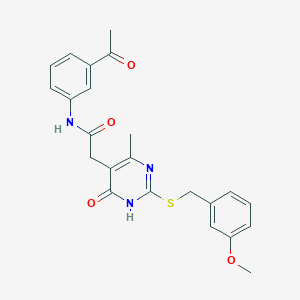
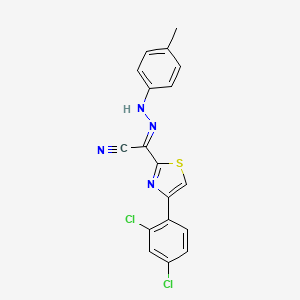
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
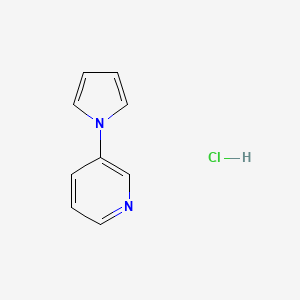
![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
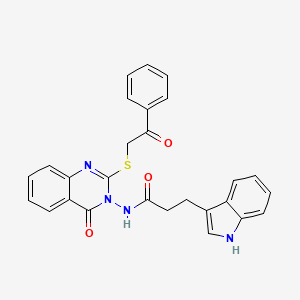
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)
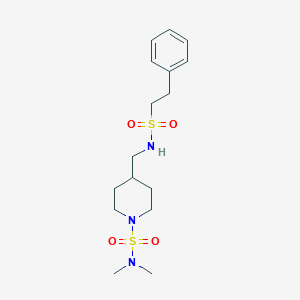
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)